

Citalopram hydrobromide analytical method validation ICH guidelines

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Compound Focus: Citalopram Hydrobromide

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Liquid Chromatographic Method for Enantiomeric Purity

The table below summarizes a validated Liquid Chromatographic (LC) method for determining the enantiomeric purity of Citalopram, as detailed in a recent study. This method is crucial because Citalopram is a chiral drug, and its enantiomers can have different pharmacological activities [1].

Validation Parameter	Experimental Conditions & Results
Objective	Enantiospecific separation and determination of Citalopram in bulk drugs and pharmaceuticals [1].
Analytical Technique	Liquid Chromatography (LC) with UV and polarimetric detectors in series [1].
Chromatographic Column	Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) [1].
Mobile Phase	n-hexane:2-propanol:triethylamine (TEA) (95:05:0.1 v/v/v) [1].
Flow Rate & Temperature	1.0 ml/min at 25 °C [1].

Validation Parameter	Experimental Conditions & Results
Detection Wavelength	240 nm [1].
Internal Standard	Clopidogrel hydrogen sulphate [1].
Runtime	Within 20 minutes [1].
Resolution (Rs)	≥ 3.0 (baseline separation) [1].
Linearity Range	50–600 $\mu\text{g/mL}$ [1].
Correlation Coefficient (r^2)	> 0.9999 [1].
Limit of Detection (LOD)	0.5 $\mu\text{g/mL}$ for both enantiomers [1].
Limit of Quantification (LOQ)	1.3 $\mu\text{g/mL}$ for both enantiomers [1].
Precision (Intra- & Inter-day)	$< 0.63\%$ R.S.D. [1].
Accuracy (Recovery)	99.38–100.41% [1].

Detailed Experimental Protocol

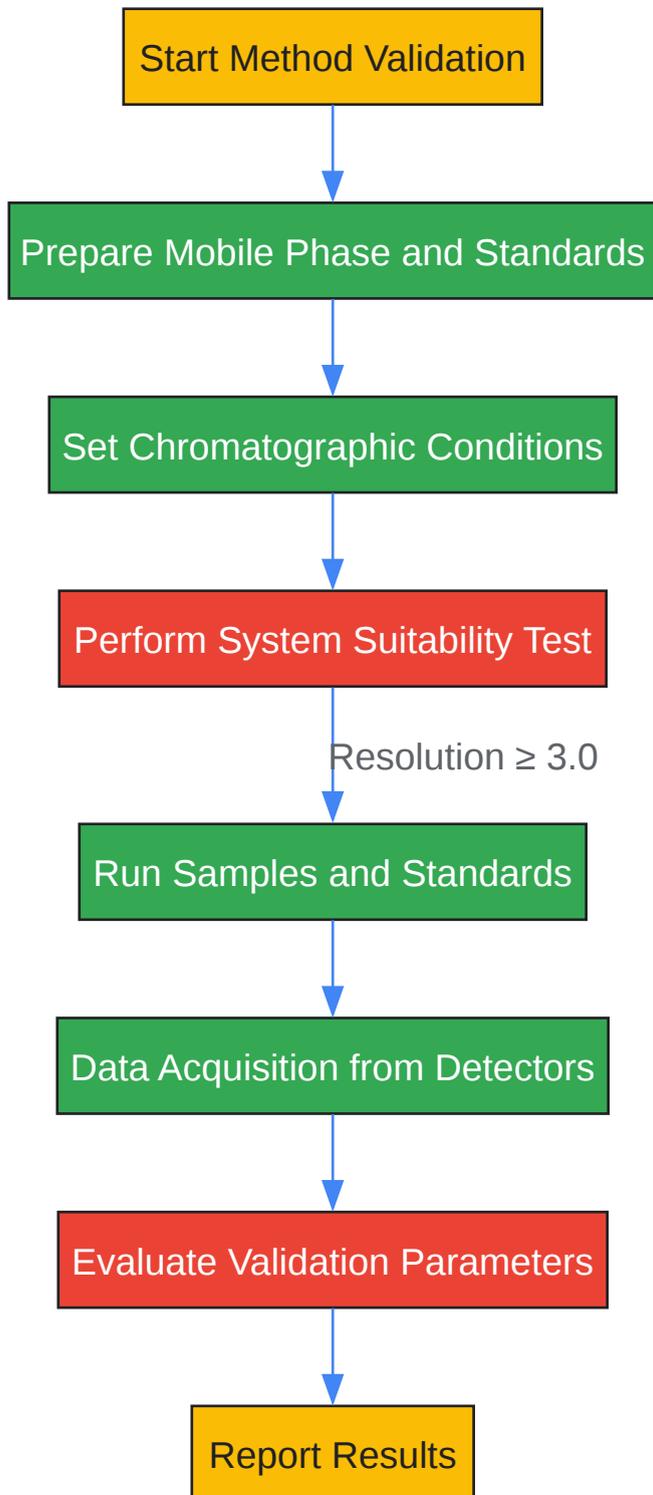
For researchers aiming to replicate or validate this method, here is a detailed breakdown of the experimental protocol:

- **Instrumentation and Reagents:**

- **Equipment:** A liquid chromatograph system equipped with a UV detector (set at 240 nm) and a polarimetric detector connected in series is required [1].
- **Column:** A Chiralcel OD-H column with dimensions of 250 mm in length, 4.6 mm internal diameter, and a particle size of 5 μm [1].
- **Reagents:** Prepare mobile phase using n-hexane, 2-propanol, and triethylamine (TEA). The internal standard is Clopidogrel hydrogen sulphate [1].

- **Standards:** Citalopram reference standards and the sample to be analyzed (bulk drug or pharmaceutical formulation) [1].
- **Chromatographic Conditions:**
 - **Mobile Phase Preparation:** Mix n-hexane, 2-propanol, and triethylamine in the volume ratio of 95:05:0.1. Ensure the mixture is homogeneous and degassed before use [1].
 - **Flow Rate:** Set to 1.0 mL/min [1].
 - **Column Oven Temperature:** Maintain at a constant 25°C [1].
 - **Injection Volume:** As per the instrument's capability and linearity range [1].
 - **Detection:** The UV detector at 240 nm is used for quantitative analysis. The polarimetric detector in series helps in identifying the enantiomers [1].
- **System Suitability Testing:**
 - Before sample analysis, perform a system suitability test. This method considers a resolution (R_s) value of ≥ 3.0 between the Citalopram enantiomers as a key criterion for baseline separation [1].

The workflow for this analytical method can be visualized as follows:



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Research Context and Further Considerations

It is important to interpret these findings within the broader research context:

- **Focus on a Specific Method:** The experimental data above pertains specifically to a **chiral separation method**. While it thoroughly validates parameters like specificity, accuracy, and precision for its purpose, it does not represent a comparison with other common methods for Citalopram analysis, such as assays for potency or related substances in a non-chiral context.
- **Adherence to ICH Guidelines:** The described method was validated for parameters—specificity, accuracy, precision, linearity, LOD, and LOQ—that are core to the **ICH Q2(R1) guideline** on validation of analytical procedures. This demonstrates a direct application of ICH principles in a practical setting [1].
- **Limitations of Current Search:** The other search results, while recent, focus on drug-drug interaction profiles and novel drug delivery systems for Citalopram, not on analytical method validation [2] [3]. Therefore, they do not provide the comparative data you requested.

To conduct a more comprehensive comparison, you may need to explore specialized scientific databases more deeply using search terms like "Citalopram HPLC assay validation," "Citalopram UPLC method," or "Citalopram stability-indicating method" to find studies that compare multiple analytical techniques.

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References

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2. A comparison of five different drug-drug interaction ... [frontiersin.org]
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